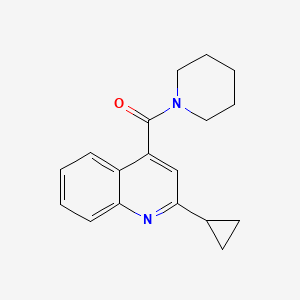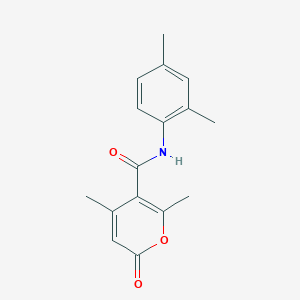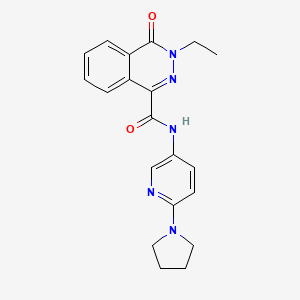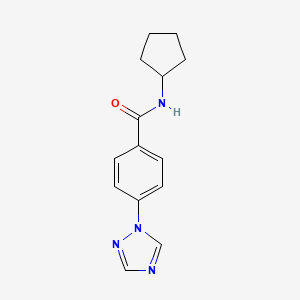
2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide, also known as TPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPP belongs to the class of compounds known as pyrazoles, which are known to possess a wide range of biological activities.
Scientific Research Applications
2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.
Mechanism of Action
The exact mechanism of action of 2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide is not fully understood. However, it has been suggested that 2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide exerts its biological effects by inhibiting the activity of enzymes involved in inflammation and cancer progression. It has also been shown to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has been shown to exert its biological effects by modulating various biochemical and physiological pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. It has also been shown to modulate the activity of certain neurotransmitters, including dopamine and acetylcholine, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide in lab experiments is its ability to selectively target specific enzymes and neurotransmitters, which may contribute to its therapeutic potential. However, one of the limitations of 2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide is its low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide. One potential direction is to further investigate its anti-inflammatory and anti-tumor properties, with the aim of developing new therapeutic agents for the treatment of these diseases. Another potential direction is to investigate its neuroprotective effects, with the aim of developing new therapies for neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to optimize the synthesis method of 2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide and to improve its solubility in water, which may increase its potential for use in experimental settings.
Synthesis Methods
2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide can be synthesized by the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with piperidine and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) in the presence of N,N-dimethylformamide (DMF) and triethylamine. The resulting product is purified by column chromatography to obtain the final product.
properties
IUPAC Name |
2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-10-13(11(2)17(4)16-10)15-14(19)12(3)18-8-6-5-7-9-18/h12H,5-9H2,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYPOJYTDIPCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C(C)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Fluorophenyl)-2-oxoethyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7461795.png)



![3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B7461818.png)




![1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione](/img/structure/B7461845.png)
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461857.png)
![7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one](/img/structure/B7461864.png)
![3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one](/img/structure/B7461889.png)